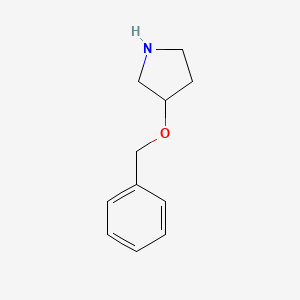

3-(Benzyloxy)pyrrolidine

Vue d'ensemble

Description

3-(Benzyloxy)pyrrolidine is a compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The IUPAC name of 3-(Benzyloxy)pyrrolidine is (3R)-3-(benzyloxy)pyrrolidine .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis

The molecular weight of 3-(Benzyloxy)pyrrolidine is 177.25 . The InChI code is 1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 .Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, they can be alkylated and arylated using simple aryl or alkyl halides . They can also undergo acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Applications De Recherche Scientifique

Pharmacotherapy

3-(Benzyloxy)pyrrolidine: derivatives are explored for their potential in pharmacotherapy due to their biological activities. They have been found to exhibit antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These compounds are considered valuable for developing pharmacologically active lead compounds.

Drug Discovery

In drug discovery, the pyrrolidine ring is a versatile scaffold for novel biologically active compounds. The 3-(Benzyloxy)pyrrolidine structure can be employed to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity, which contributes to the stereochemistry of molecules . This makes it a significant component in the design of new drug candidates.

Medicinal Chemistry

The 3-(Benzyloxy)pyrrolidine moiety is instrumental in medicinal chemistry, where it is used to create bioactive molecules with target selectivity. It has been involved in structure-activity relationship (SAR) studies, revealing its importance in the balance of functional activities of various biological targets .

Organic Synthesis

In organic synthesis, 3-(Benzyloxy)pyrrolidine is utilized in the synthesis of complex natural products. It is involved in reactions such as hydroalkylation , where it provides chiral alkylated pyrrolidines, which are valuable intermediates in the synthesis of various organic compounds .

Biochemistry

In the field of biochemistry, 3-(Benzyloxy)pyrrolidine derivatives are studied for their role in biological systems. They have been associated with significant biological activities, including enzyme inhibition and effects on cellular processes like apoptosis and antiproliferative effects on cancer cell lines .

Chemical Biology

3-(Benzyloxy)pyrrolidine: plays a role in chemical biology, where it is part of the study of the chemical processes within and relating to living organisms. It is a part of molecules that have shown a range of bioactivities, which are crucial for understanding the interaction between chemical compounds and biological systems .

Mécanisme D'action

Target of Action

Pyrrolidine alkaloids, a group to which 3-(benzyloxy)pyrrolidine belongs, have been shown to interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .

Mode of Action

Pyrrolidine alkaloids have been shown to exert their effects through various mechanisms, depending on the specific targets they interact with . For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, including those involved in antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

One study mentioned the anti-anginal effect of a pyrrolidine alkaloid derivative at specific doses in experimental animals , suggesting that these compounds can be absorbed and exert systemic effects.

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

While specific safety and hazard information for 3-(Benzyloxy)pyrrolidine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using the substance only in well-ventilated areas, and wearing appropriate protective equipment .

Orientations Futures

Pyrrolidine alkaloids, including 3-(Benzyloxy)pyrrolidine, can be some of the best sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the different stereoisomers and spatial orientation of substituents leading to a different biological profile of drug candidates are also areas of interest .

Propriétés

IUPAC Name |

3-phenylmethoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBMYKUPMLRKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)

![1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one](/img/structure/B2980795.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)